

Pent-2-ynal vapor pressure and volatility profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pent-2-ynal

CAS No.: 55136-52-2

Cat. No.: S560665

Get Quote

Physical Property Data for Pent-2-ynal

The table below summarizes the available physical properties for **Pent-2-ynal** (CAS 55136-52-2). Please note that these are **calculated properties**, not experimentally verified values [1].

Property	Value	Unit	Source
Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	40.19	kJ/mol	Joback Calculated Property
Gibbs Energy of Formation ($\Delta_f G^\circ$)	94.50	kJ/mol	Joback Calculated Property
Boiling Point (T_{boil})	371.46	K (98.31 °C)	Joback Calculated Property
Melting Point (T_{fus})	294.21	K (21.06 °C)	Joback Calculated Property
Critical Temperature (T_c)	570.89	K (297.74 °C)	Joback Calculated Property
Critical Pressure (P_c)	4665.71	kPa	Joback Calculated Property
Critical Volume (V_c)	0.294	m ³ /kmol	Joback Calculated Property
Vapor Pressure (P_{vap}) at 25°C	2.65	mmHg	Chemsrvc (for a derivative compound) [2]

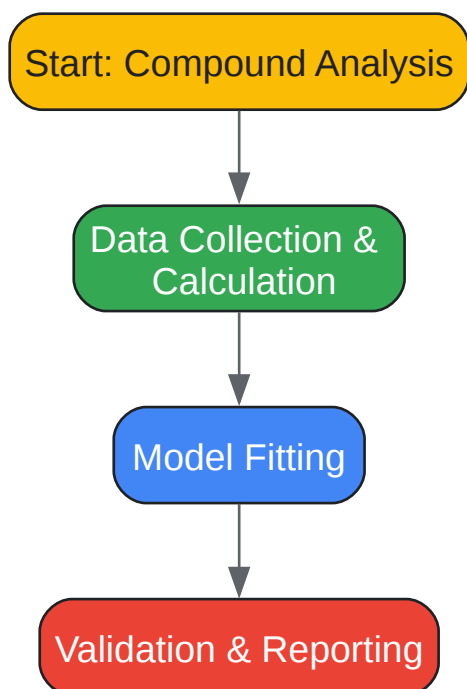
Temperature-Dependent Vapor Pressure

The following data, calculated using an equation with coefficients $A=1.53978e+01$, $B=-3.77345e+03$, $C=-5.23920e+01$, shows how the vapor pressure of **Pent-2-ynal** changes with temperature [1]. This is a key factor in assessing its volatility.

Vapor Pressure (kPa)	Temperature (K)	Temperature (°C)
1.33	302.12	28.97
2.94	315.94	42.79
6.01	329.76	56.61
11.46	343.58	70.43
20.62	357.40	84.25
35.26	371.23	98.08
57.65	385.05	111.90
90.64	398.87	125.72
137.64	412.69	139.54
202.67	426.51	153.36

Experimental Workflow for Property Analysis

The diagram below outlines a general methodology for determining and modeling the vapor pressure of a compound like **Pent-2-ynal**, which underpins the data in the search results.



[Click to download full resolution via product page](#)

Based on the search results, here is a breakdown of the implied methodology for obtaining vapor pressure data [1]:

- **Data Collection & Calculation:** The core physical properties (boiling point, critical constants, etc.) were calculated using the **Joback method** [1]. This method estimates properties based on the molecular structure and functional groups of the compound.
- **Model Fitting:** The calculated data points were used to fit a vapor pressure correlation equation. The search results specifically use the following form, which is common for representing vapor pressure:

$$\ln(P_{vp}) = A + B / (T + C)$$

Where P_{vp} is the vapor pressure, T is the temperature in Kelvin, and A , B , and C are compound-specific coefficients that were provided [1].

- **Validation & Reporting:** The final step involves compiling the data and calculated coefficients into a report or database entry. The source notes that the data is "Joback Calculated Property," making its calculated nature clear to the user [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. - Pent - 2 (CAS 55136-52-2) - Chemical & Physical Properties by... ynal [chemeo.com]

2. 4,4-dimethyl- pent - 2 - ynal | CAS#:2579-21-7 | Chemsrsc [chemsrc.com]

To cite this document: Smolecule. [Pent-2-ynal vapor pressure and volatility profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b560665#pent-2-ynal-vapor-pressure-and-volatility-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com